Tert-butyl 2-hydroxy-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a hydroxyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-3-nitrobenzoate typically involves the esterification of 2-hydroxy-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-hydroxy-3-nitrobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-hydroxy-3-nitrobenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Chloro derivatives.
Scientific Research Applications
Tert-butyl 2-hydroxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions can affect the compound’s binding affinity to enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 2-hydroxy-3-nitrobenzoate: Similar structure but with an ethyl ester group.
2-Hydroxy-3-nitrobenzoic acid: The parent acid without the ester group.
Uniqueness: Tert-butyl 2-hydroxy-3-nitrobenzoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This makes it distinct from its methyl and ethyl counterparts, potentially offering different biological and chemical properties.
Properties
Molecular Formula |
C11H13NO5 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,13H,1-3H3 |
InChI Key |
JKYDHFYJXXKXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.